molecular formula C8H6FNS B1295478 2-Fluorobenzyl isothiocyanate CAS No. 64382-80-5

2-Fluorobenzyl isothiocyanate

Cat. No.: B1295478
CAS No.: 64382-80-5
M. Wt: 167.21 g/mol
InChI Key: HHJNPMOABDDXEL-UHFFFAOYSA-N
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Description

2-Fluorobenzyl isothiocyanate is an organic compound with the molecular formula C8H6FNS. It is a derivative of benzyl isothiocyanate, where a fluorine atom is substituted at the second position of the benzene ring.

Biochemical Analysis

Biochemical Properties

2-Fluorobenzyl isothiocyanate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with deubiquitinating enzymes such as USP9x and UCH37, which are associated with tumorigenesis . By inhibiting these enzymes, this compound can increase the ubiquitination and subsequent degradation of proteins like Mcl-1 and Bcr-Abl, which are crucial for cell survival and proliferation . These interactions highlight the potential of this compound as a therapeutic agent in cancer treatment.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to induce apoptosis in cancer cell lines by inhibiting cell growth and promoting cell death . This compound influences cell signaling pathways, gene expression, and cellular metabolism by targeting specific proteins and enzymes involved in these processes. For example, this compound can modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer properties .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to cysteine residues in proteins, leading to the formation of covalent adducts that can alter protein function . This binding can inhibit the activity of enzymes such as histone deacetylases (HDACs) and cytochrome P450 enzymes, resulting in changes in gene expression and cellular metabolism . Additionally, this compound can activate the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes, thereby enhancing cellular defense mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, where it has been shown to induce sustained changes in gene expression and cellular metabolism . These findings suggest that this compound can have lasting effects on cellular processes, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . For example, at low doses, this compound can inhibit cell growth and induce apoptosis, while at higher doses, it can cause genotoxic effects and oxidative stress . Additionally, threshold effects have been observed, where certain biological responses are only triggered at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the mercapturic acid pathway. This pathway involves the conjugation of this compound with glutathione, followed by enzymatic degradation and N-acetylation . The compound can also interact with enzymes such as cytochrome P450 and glutathione S-transferases, which play key roles in its metabolism and detoxification . These interactions can affect metabolic flux and metabolite levels, further influencing the biological activity of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cell, this compound can bind to proteins such as albumin, which can affect its localization and accumulation . These interactions play a crucial role in determining the bioavailability and efficacy of this compound in different tissues and cellular compartments .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, this compound can be directed to the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, it can localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis . These subcellular localization patterns are critical for understanding the biological activity and therapeutic potential of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorobenzyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzylamine with thiophosgene. The reaction typically proceeds under mild conditions, with the amine reacting with thiophosgene to form the corresponding isothiocyanate .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of safer and more scalable methods. For instance, the reaction of 2-fluorobenzylamine with carbon disulfide and a suitable catalyst can yield the desired isothiocyanate. This method is advantageous due to its lower toxicity and higher yield .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobenzyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Fluorobenzyl isothiocyanate is unique due to the presence of the fluorine atom, which enhances its reactivity and potential biological activity. The fluorine substitution can influence the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-fluoro-2-(isothiocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJNPMOABDDXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=C=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90214593
Record name 2-Fluorobenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90214593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64382-80-5
Record name 2-Fluorobenzyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064382805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluorobenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90214593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64382-80-5
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